4-Hydrazinyl-1H-benzimidazole
Overview
Description
4-Hydrazinyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a hydrazine substituent at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1H-benzimidazole typically involves the reaction of 4-nitro-1H-benzimidazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amino group, which subsequently reacts with hydrazine to form the desired hydrazinyl derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazinyl-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
4-Hydrazinyl-1H-benzimidazole can be compared with other similar compounds, such as:
4-Amino-1H-benzimidazole: This compound lacks the hydrazine group and has different reactivity and biological activity.
4-Nitro-1H-benzimidazole: This precursor compound has a nitro group instead of a hydrazine group and is used in the synthesis of this compound.
1H-Benzimidazole: The parent compound without any substituents at the fourth position, which serves as a core structure for various derivatives.
The uniqueness of this compound lies in its hydrazine substituent, which imparts distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1H-benzimidazol-4-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-11-6-3-1-2-5-7(6)10-4-9-5/h1-4,11H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZOCBFGAROPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663404 | |
Record name | 4-Hydrazinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650638-11-2 | |
Record name | 4-Hydrazinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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